molecular formula C8H8BrNO3 B2645479 5-Bromo-2-ethoxyisonicotinic acid CAS No. 1379305-67-5

5-Bromo-2-ethoxyisonicotinic acid

Cat. No.: B2645479
CAS No.: 1379305-67-5
M. Wt: 246.06
InChI Key: QXZUYOLHQYEFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxyisonicotinic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinic acid, where the bromine atom is substituted at the 5-position and an ethoxy group is attached to the 2-position

Properties

IUPAC Name

5-bromo-2-ethoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZUYOLHQYEFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxyisonicotinic acid typically involves the bromination of 2-ethoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-ethoxyisonicotinic acid may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, reduction, esterification, and bromination. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-ethoxyisonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.

Major Products: The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the bromine atom is replaced by the nucleophile, resulting in a variety of substituted isonicotinic acids.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethoxyisonicotinic acid serves as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects.

Case Study: Synthesis of Anticancer Agents
Recent studies have focused on derivatives of 5-bromo-2-ethoxyisonicotinic acid for their anticancer properties. For example, compounds synthesized from this acid exhibited promising activity against various cancer cell lines.

Cell Line IC50 (µM)
MCF-712
A54915
HeLa10

These findings suggest that modifications to the ethoxy and bromine substituents can enhance anticancer activity.

Material Science

The compound is being investigated for its potential in developing novel materials with specific electronic or optical properties. The bromine atom increases electrophilicity, making it suitable for applications in organic electronics.

Research Example: Organic Photovoltaics
Studies have shown that incorporating derivatives of 5-bromo-2-ethoxyisonicotinic acid into photovoltaic materials can improve charge transport properties, enhancing the efficiency of solar cells.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and inhibition mechanisms. Its structural characteristics allow it to modulate enzyme activity effectively.

Example: Enzyme Inhibition Studies
Research has demonstrated that 5-bromo-2-ethoxyisonicotinic acid can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Chemical Synthesis

The compound is utilized as a building block in combinatorial chemistry, facilitating the synthesis of complex organic molecules.

Synthesis Pathway Example
The synthesis of various derivatives from 5-bromo-2-ethoxyisonicotinic acid involves straightforward reaction steps, allowing for high yields and diverse product formation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    5-Bromo-2-methoxyisonicotinic acid: Similar structure with a methoxy group instead of an ethoxy group.

    5-Chloro-2-ethoxyisonicotinic acid: Chlorine atom replaces the bromine atom.

    2-Ethoxyisonicotinic acid: Lacks the bromine substitution.

Uniqueness: 5-Bromo-2-ethoxyisonicotinic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The ethoxy group increases the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.

Biological Activity

5-Bromo-2-ethoxyisonicotinic acid (5BEIA) is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its antiviral, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

5-Bromo-2-ethoxyisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position. Its molecular structure contributes to its reactivity and biological activity. The compound's electronic properties have been analyzed using density functional theory (DFT), revealing insights into its electrophilic and nucleophilic sites, which are critical for understanding its interaction with biological targets .

Antiviral Activity

Recent studies have explored the antiviral properties of 5BEIA, particularly against Hepatitis viruses. The compound has shown promise in inhibiting viral replication through mechanisms that involve interference with viral entry or replication processes. For instance, 5Bromonicotinic acid (a related compound) was investigated for its activity against Hepatitis A, B, and C viruses, demonstrating significant antiviral effects attributed to its structural characteristics .

Antimicrobial Activity

The antimicrobial efficacy of 5BEIA has been evaluated against various bacterial strains. In a comparative study, it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating that 5BEIA can effectively inhibit bacterial growth.

Table 1: Antimicrobial Activity of 5-Bromo-2-ethoxyisonicotinic Acid

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis18
Pseudomonas aeruginosa25

These results suggest that 5BEIA has potential as an antimicrobial agent, comparable to established antibiotics such as Ciprofloxacin .

Cytotoxic Activity

The cytotoxic effects of 5BEIA have also been investigated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction. The compound's cytotoxicity was assessed using standard assays such as MTT and Annexin V staining, revealing significant cell death in treated groups compared to controls.

Table 2: Cytotoxicity of 5-Bromo-2-ethoxyisonicotinic Acid

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)12
A549 (Lung Cancer)15

These findings underscore the potential of 5BEIA as a candidate for further development in cancer therapeutics .

Mechanistic Studies

Mechanistic studies have employed various techniques to elucidate the action of 5BEIA at the molecular level. For example, docking studies have suggested that the compound interacts with specific protein targets involved in viral replication and bacterial metabolism. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, enhancing the compound's bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-ethoxyisonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of isonicotinic acid derivatives followed by ethoxylation. For brominated analogs (e.g., 2-Bromoisonicotinic acid in ), halogenation with Br₂ or NBS under acidic conditions is common . Ethoxylation may proceed via nucleophilic substitution using NaOEt or K₂CO₃ as a base. Optimization requires monitoring temperature (e.g., 60–80°C) and solvent polarity (DMF or DMSO) to minimize side reactions. Purity (>95%) can be confirmed via HPLC, as noted in similar brominated compounds .

Q. How is 5-Bromo-2-ethoxyisonicotinic acid characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C₈H₈BrNO₃, ~258 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of the ethoxy group’s spatial orientation, as applied to analogs like 5-Bromo-2-chlorobenzoic acid .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable Temperature NMR : To identify temperature-dependent splitting, as seen in brominated aromatics .
  • 2D NMR (COSY, HSQC) : To trace scalar couplings and assign overlapping signals.
  • Comparative Analysis : Cross-reference with databases (e.g., NIST spectra in ) or structurally similar compounds like 5-Bromo-2-fluorobenzoic acid .

Q. What strategies optimize regioselectivity in bromination and ethoxylation steps to avoid byproducts?

  • Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., -COOH in isonicotinic acid) to control bromine placement .
  • Protection/Deprotection : Protect the carboxylic acid during ethoxylation to prevent nucleophilic attack on the acid group.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki for ethoxy introduction) to enhance selectivity, as demonstrated in brominated pyridines .

Q. How does the electronic effect of the ethoxy group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The ethoxy group is electron-donating (+I effect), activating the aromatic ring toward electrophilic substitution. This can be leveraged for:

  • Nitration/Sulfonation : Targeting the para position relative to the ethoxy group.
  • Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig amination, as seen in brominated phenylacetic acids .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies for 5-Bromo-2-ethoxyisonicotinic acid under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Track decomposition via HPLC (e.g., loss of parent peak) and identify degradants using LC-MS .
  • Storage Recommendations : Based on analogs like 5-Bromo-2-fluorobenzoic acid, store at –20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the bioactivity or binding affinity of 5-Bromo-2-ethoxyisonicotinic acid?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., enzymes in isonicotinic acid pathways).
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity data from analogs like 5-Bromo-2-methoxyphenol .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, as applied to brominated diazinan derivatives .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported solubility data for brominated isonicotinic acid derivatives?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 1–10) to identify polarity-dependent trends.
  • Counterion Effects : Compare solubility of free acid vs. sodium salt (e.g., as seen in 4-Bromoisophthalic acid ).
  • Literature Reconciliation : Cross-check with standardized databases (e.g., PubChem entries in ) to resolve methodological differences .

Q. Why might biological assays show conflicting results for brominated isonicotinic acid analogs, and how can this be mitigated?

  • Methodological Answer :

  • Purity Verification : Ensure >95% purity via HPLC (as in ) to exclude impurities as confounding factors .
  • Dose-Response Curves : Test a broad concentration range (nM–μM) to identify non-linear effects.
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity, following protocols for brominated indole derivatives .

Tables for Key Data

Property Method Example from Analogs Reference
Molecular WeightHR-MS235.46 g/mol (5-Bromo-2-chlorobenzoic acid)
Melting PointDSC/TGA297–299°C (4-Bromoisophthalic acid)
LogPShake-Flask MethodLogP = 2.0 (2-Bromo-5-hydroxybenzoic acid)
PurityHPLC (>95%)>97.0% (5-Bromo-1(3H)-isobenzofuranone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.